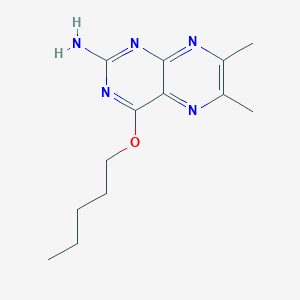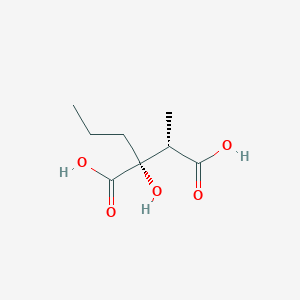dimethyl- CAS No. 874200-43-8](/img/structure/B14190750.png)
Silane, [(1R)-2-cyclopenten-1-ylmethoxy](1,1-dimethylethyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1R)-2-cyclopenten-1-ylmethoxydimethyl- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to carbon atoms. This particular compound features a cyclopentenyl group, which is a five-membered ring containing one double bond, attached to a silicon atom through a methoxy group. The silicon atom is further bonded to a tert-butyl group and two methyl groups. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1R)-2-cyclopenten-1-ylmethoxydimethyl- typically involves the reaction of a cyclopentenylmethanol derivative with a silane precursor. One common method is the hydrosilylation reaction, where a hydrosilane (such as dimethylsilane) reacts with the cyclopentenylmethanol in the presence of a catalyst, often a platinum-based catalyst, under controlled temperature and pressure conditions. The reaction proceeds through the addition of the Si-H bond across the double bond of the cyclopentenyl group, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1R)-2-cyclopenten-1-ylmethoxydimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like alkoxides or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
Silane, (1R)-2-cyclopenten-1-ylmethoxydimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, (1R)-2-cyclopenten-1-ylmethoxydimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with other molecules through its reactive silicon atom. This reactivity allows it to modify surfaces, form cross-linked networks, and interact with biological molecules. The specific pathways and targets depend on the context of its application, such as in drug delivery or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane with three methyl groups attached to silicon.
Triethoxysilane: Contains three ethoxy groups attached to silicon.
Cyclopentylmethyldimethylsilane: Similar structure but with a cyclopentyl group instead of a cyclopentenyl group.
Uniqueness
Silane, (1R)-2-cyclopenten-1-ylmethoxydimethyl- is unique due to the presence of the cyclopentenyl group, which imparts specific reactivity and properties not found in simpler silanes. This makes it valuable for specialized applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
874200-43-8 |
|---|---|
Molekularformel |
C12H24OSi |
Molekulargewicht |
212.40 g/mol |
IUPAC-Name |
tert-butyl-[[(1R)-cyclopent-2-en-1-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-12(2,3)14(4,5)13-10-11-8-6-7-9-11/h6,8,11H,7,9-10H2,1-5H3/t11-/m0/s1 |
InChI-Schlüssel |
VKLWNKCTQVDRLT-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1CCC=C1 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)

![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)
![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)

![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)

![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)

